REACTION_CXSMILES
|
C1C2(N(C3C=CC=CC=3)CNC2=O)CCN(CCC[C:21]([C:23]2[CH:28]=[CH:27][C:26](F)=CC=2)=[O:22])C1.C(O)[C:31](N)([CH2:34][OH:35])[CH2:32]O.Cl.[Na+].[Cl-].[Mg+2].[Cl-].[Cl-].CC([C@]1(O)C[C@H]2[N:51](C[C@H]3C4C2=CC=CC=4CCC2C=CC=CC3=2)CC1)(C)C>>[NH2:51][CH2:26][CH2:27][C:28]1[CH:32]=[CH:31][C:34]([OH:35])=[C:21]([OH:22])[CH:23]=1 |f:1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[C@]1(CCN2C[C@@H]3C=4C=CC=CC4CCC5=C3C(=CC=C5)[C@H]2C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0.5 mL aliquots of the membrane preparation
|
Type
|
FILTRATION
|
Details
|
samples were filtered rapidly through Whatman GF/C glass filters under negative pressure
|
Type
|
WASH
|
Details
|
washed three times with ice-cold binding buffer (5 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |